Cas no 2097872-06-3 (3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide)

3-(4-Fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-fluorophenoxy group and a tetrahydropyran-thiophene hybrid moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or GPCR modulators due to its heterocyclic components. The fluorophenoxy group enhances metabolic stability, while the thiophene and tetrahydropyran rings contribute to binding affinity and solubility. Its well-defined molecular architecture allows for precise SAR exploration, making it a valuable intermediate in drug discovery. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and structural integrity.
3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide structure
2097872-06-3 structure
Product name:3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
CAS No:2097872-06-3
MF:C23H22FNO3S
MW:411.489088535309
CID:5467931

3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
    • 3-(4-fluorophenoxy)-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
    • Inchi: 1S/C23H22FNO3S/c24-18-6-8-19(9-7-18)28-20-4-1-3-17(15-20)23(26)25-22(21-5-2-14-29-21)16-10-12-27-13-11-16/h1-9,14-16,22H,10-13H2,(H,25,26)
    • InChI Key: VHOWZANSWKGQDE-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C1CCOCC1)NC(C1C=CC=C(C=1)OC1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 411.13044290 g/mol
  • Monoisotopic Mass: 411.13044290 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 75.8
  • Molecular Weight: 411.5

3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6560-0722-5mg
3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
2097872-06-3
5mg
$69.0 2023-09-08
Life Chemicals
F6560-0722-40mg
3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
2097872-06-3
40mg
$140.0 2023-09-08
Life Chemicals
F6560-0722-10μmol
3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
2097872-06-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6560-0722-4mg
3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
2097872-06-3
4mg
$66.0 2023-09-08
Life Chemicals
F6560-0722-20mg
3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
2097872-06-3
20mg
$99.0 2023-09-08
Life Chemicals
F6560-0722-5μmol
3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
2097872-06-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6560-0722-20μmol
3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
2097872-06-3
20μmol
$79.0 2023-09-08
Life Chemicals
F6560-0722-2mg
3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
2097872-06-3
2mg
$59.0 2023-09-08
Life Chemicals
F6560-0722-30mg
3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
2097872-06-3
30mg
$119.0 2023-09-08
Life Chemicals
F6560-0722-75mg
3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
2097872-06-3
75mg
$208.0 2023-09-08

3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide Related Literature

Additional information on 3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide

Research Brief on 3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide (CAS: 2097872-06-3)

Recent studies on the compound 3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide (CAS: 2097872-06-3) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of extensive research due to its promising pharmacological properties. The presence of a fluorophenoxy group and a thiophene moiety suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery.

One of the key areas of interest is the compound's mechanism of action. Preliminary studies indicate that 3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide may act as a modulator of specific protein-protein interactions or enzyme activities. Researchers have employed advanced computational modeling and in vitro assays to elucidate its binding affinity and selectivity. These studies have revealed that the compound exhibits a high degree of specificity towards certain biological targets, which could be leveraged for the development of targeted therapies.

In addition to its mechanistic insights, recent publications have explored the synthetic pathways for this compound. Optimized synthetic routes have been developed to improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. The use of modern catalytic methods and green chemistry principles has been emphasized to ensure sustainability and efficiency in the synthesis process.

Another significant aspect of the research is the evaluation of the compound's pharmacokinetic and pharmacodynamic properties. Early-stage in vivo studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that 3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has the potential to be developed into an orally bioavailable drug, pending further validation in advanced animal models and human trials.

Despite these promising results, challenges remain. Researchers have identified the need for more comprehensive toxicity studies to assess the compound's safety profile. Additionally, the optimization of its formulation to enhance stability and bioavailability is an ongoing area of investigation. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide represents a compelling candidate for further development in the chemical biology and medicinal chemistry fields. Its unique structural attributes, combined with promising preliminary data, underscore its potential as a therapeutic agent. Continued research efforts will be essential to fully realize its clinical benefits and address the remaining challenges in its development pathway.

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